molecular formula C32H44N4O4 B2451217 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide CAS No. 2098545-98-1

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide

Cat. No. B2451217
CAS RN: 2098545-98-1
M. Wt: 548.728
InChI Key: YLZVNQZYAYVUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide is a useful research compound. Its molecular formula is C32H44N4O4 and its molecular weight is 548.728. The purity is usually 95%.
BenchChem offers high-quality N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

EZH2-IN-15: is a potent inhibitor of EZH2, a histone methyltransferase involved in gene silencing. This compound has shown significant potential in cancer therapy, particularly in targeting various malignancies such as lymphoma, breast cancer, and prostate cancer. By inhibiting EZH2, EZH2-IN-15 can reduce the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment .

Epigenetic Research

EZH2-IN-15 is widely used in epigenetic research to study the role of EZH2 in gene regulation. EZH2 catalyzes the tri-methylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene repression. By inhibiting EZH2, researchers can investigate the effects of reduced H3K27me3 levels on gene expression and cellular functions, providing insights into the mechanisms of epigenetic regulation .

Stem Cell Differentiation

In stem cell research, EZH2-IN-15 is utilized to explore the role of EZH2 in stem cell differentiation. EZH2 is known to maintain the pluripotency of stem cells by repressing differentiation-associated genes. Inhibiting EZH2 with EZH2-IN-15 can promote the differentiation of stem cells into specific lineages, aiding in the development of stem cell-based therapies and regenerative medicine .

Neurodegenerative Diseases

Research has indicated that EZH2 plays a role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. EZH2-IN-15 is used to study the impact of EZH2 inhibition on neuronal survival and function. By modulating EZH2 activity, researchers aim to uncover potential therapeutic strategies for neurodegenerative disorders .

Inflammatory Diseases

EZH2-IN-15 is also investigated for its potential in treating inflammatory diseases. EZH2 has been implicated in the regulation of inflammatory responses, and its inhibition can modulate the expression of pro-inflammatory genes. This makes EZH2-IN-15 a valuable tool in studying the molecular mechanisms underlying inflammation and developing anti-inflammatory therapies .

Metabolic Disorders

Recent studies have explored the role of EZH2 in metabolic disorders such as obesity and diabetes. EZH2-IN-15 is used to investigate how EZH2 influences metabolic pathways and energy homeostasis. By inhibiting EZH2, researchers can study its effects on metabolic regulation and identify potential targets for therapeutic intervention in metabolic diseases .

Cardiovascular Research

EZH2-IN-15 is employed in cardiovascular research to understand the role of EZH2 in heart disease. EZH2 has been shown to regulate cardiac hypertrophy and fibrosis, processes that contribute to heart failure. Inhibiting EZH2 with EZH2-IN-15 can help elucidate its role in cardiovascular pathology and identify new therapeutic approaches for heart disease .

Immunotherapy

In the field of immunotherapy, EZH2-IN-15 is used to study the modulation of immune responses. EZH2 is involved in the regulation of immune cell differentiation and function. By inhibiting EZH2, researchers can investigate its impact on immune cell activity and explore potential applications in enhancing immune responses against cancer and other diseases .

These diverse applications highlight the significant potential of EZH2-IN-15 in advancing scientific research across multiple fields. Its ability to inhibit EZH2 provides valuable insights into the role of this enzyme in various biological processes and diseases.

MDPI Molecular Cancer Springer Biomarker Research

Mechanism of Action

Target of Action

The primary target of the compound N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide, also known as EZH2-IN-15, is the Enhancer of zeste homolog 2 (EZH2) . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) . EZH2 also regulates gene expression in ways besides H3K27me3 . Functions of EZH2 in cells proliferation, apoptosis, and senescence have been identified .

Mode of Action

EZH2-IN-15 interacts with its target, EZH2, by inhibiting its enzymatic activity . This inhibition reduces the levels of trimethylated lysine 27 of histone 3 (H3K27me3), a critical epigenetic event during tissue development and stem cell fate determination . This interaction results in changes in gene expression, affecting various biological processes such as cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .

Biochemical Pathways

EZH2-IN-15 affects several biochemical pathways through its interaction with EZH2. EZH2 functions in various biological processes via three types of mechanisms, including PRC2-dependent H3K27 methylation, PRC2-dependent non-histone protein methylation, and PRC2-independent gene transactivation . When EZH2-IN-15 inhibits EZH2, it impacts these pathways, leading to changes in cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .

Pharmacokinetics

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide is orally bioavailable, characterized by rapid absorption and dose-proportional exposure . The compound is metabolized by CYP3A in the liver to three major inactive metabolites, has a short half-life, and is mainly excreted in feces .

Result of Action

The molecular and cellular effects of EZH2-IN-15’s action are profound. By inhibiting EZH2, the compound reduces the levels of H3K27me3, leading to changes in gene expression . This impacts various biological processes, including cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence . In cancer cells, this can lead to reduced proliferation and increased apoptosis .

Action Environment

The action, efficacy, and stability of EZH2-IN-15 can be influenced by various environmental factors. For instance, the presence of other drugs or substances that inhibit or induce CYP3A could affect the metabolism and therefore the efficacy of EZH2-IN-15 . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of certain signaling molecules or the state of the cell cycle .

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVNQZYAYVUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-ethyl-6-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-(piperidin-1-ylmethyl)benzofuran-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.